molecular formula C18H30O2 B14318778 4-Ethoxy-2,5-bis(2-methylbutan-2-yl)phenol CAS No. 110025-90-6

4-Ethoxy-2,5-bis(2-methylbutan-2-yl)phenol

Cat. No.: B14318778
CAS No.: 110025-90-6
M. Wt: 278.4 g/mol
InChI Key: QNFWCOMRCPBUPJ-UHFFFAOYSA-N
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Description

4-Ethoxy-2,5-bis(2-methylbutan-2-yl)phenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an ethoxy group and two 2-methylbutan-2-yl groups attached to a phenol ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,5-bis(2-methylbutan-2-yl)phenol typically involves Friedel-Crafts alkylation reactions. In this process, an aromatic compound (such as phenol) reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation using specialized reactors that ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,5-bis(2-methylbutan-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-Ethoxy-2,5-bis(2-methylbutan-2-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,5-bis(2-methylbutan-2-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and alkyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(2-methylbutan-2-yl)phenol
  • 4-(2-Methylbutan-2-yl)phenol
  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

Uniqueness

4-Ethoxy-2,5-bis(2-methylbutan-2-yl)phenol is unique due to the presence of both ethoxy and 2-methylbutan-2-yl groups, which confer distinct chemical and physical properties.

Properties

110025-90-6

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

4-ethoxy-2,5-bis(2-methylbutan-2-yl)phenol

InChI

InChI=1S/C18H30O2/c1-8-17(4,5)13-12-16(20-10-3)14(11-15(13)19)18(6,7)9-2/h11-12,19H,8-10H2,1-7H3

InChI Key

QNFWCOMRCPBUPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1OCC)C(C)(C)CC)O

Origin of Product

United States

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